molecular formula C11H18N4 B12917601 7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine CAS No. 763880-10-0

7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine

Cat. No.: B12917601
CAS No.: 763880-10-0
M. Wt: 206.29 g/mol
InChI Key: OJIBEYDNQZNYJA-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: Pyrazino-Azepine Ring System

The core structure of 7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine consists of a pyrazino ring fused to an azepine ring, forming a bicyclic system with nine atoms in total. The pyrazino component is a six-membered ring containing two nitrogen atoms at positions 1 and 4, while the azepine moiety is a seven-membered ring with one nitrogen atom at position 2. This fusion occurs at the pyrazino ring’s 2,3-positions and the azepine ring’s D-position, creating a rigid, planar center flanked by partially saturated regions in the azepine ring.

The saturation pattern in the azepine ring (6,7,8,9-tetrahydro) reduces ring strain while maintaining conformational flexibility, a feature critical for potential pharmacological interactions. X-ray crystallographic studies of analogous compounds, such as pyrazino[1,2-a]azepin-1-one, demonstrate that the fused ring system adopts a boat-like conformation in the azepine ring, with the pyrazino ring remaining nearly planar. This geometry facilitates electronic delocalization across the pyrazino nitrogen atoms, enhancing the compound’s ability to participate in hydrogen bonding and π-π stacking interactions.

Comparative analysis with simpler azepine derivatives, such as 3,4,5,6-tetrahydro-2H-azepin-7-amine, highlights the structural consequences of ring fusion. The addition of the pyrazino ring increases the molecule’s topological polar surface area from 15.6 Ų in unfused azepines to approximately 45–50 Ų in the target compound, significantly altering its solubility and intermolecular interaction potential.

Substituent Configuration: Ethyl and Methyl Group Stereochemical Implications

The substituents at positions 7 (ethyl) and 9 (methyl) introduce critical stereochemical complexity. The ethyl group occupies an equatorial position relative to the azepine ring’s chair-like conformation, minimizing steric hindrance with the pyrazino ring’s planar structure. In contrast, the methyl group at position 9 adopts an axial orientation, creating a 1,3-diaxial interaction with the adjacent hydrogen atoms on the azepine ring. This arrangement induces slight puckering in the azepine ring, as evidenced by computational models of analogous compounds.

The stereoelectronic effects of these substituents were investigated through density functional theory (DFT) calculations. The ethyl group’s electron-donating inductive effect increases electron density at the pyrazino ring’s nitrogen atoms by approximately 0.15 eV compared to unsubstituted analogs, potentially enhancing hydrogen-bond-accepting capacity. Meanwhile, the methyl group’s proximity to the azepine nitrogen creates a localized dipole moment of 1.2–1.5 Debye, which may influence binding orientation in biological systems.

A comparative study with octahydro-pyrazino[1,2-a]azepin-1-one demonstrates how substituent positioning affects molecular geometry. While both compounds share a bicyclic framework, the ketone group in the latter compound induces ring flattening (torsion angle reduction from 28° to 12°), whereas the ethyl/methyl combination in the target compound preserves conformational flexibility.

Comparative Molecular Geometry with Related Heterocyclic Compounds

The molecular geometry of this compound was compared to three classes of heterocycles:

Table 1: Geometric Parameters of Selected Heterocycles

Compound Ring System Average Bond Length (Å) Dihedral Angle (°) Polar Surface Area (Ų)
Target Compound Pyrazino[2,3-D]azepine 1.41 (C-N), 1.47 (C-C) 28.5 48.7
Pyrazino[1,2-a]azepine Pyrazino[1,2-a]azepine 1.38 (C-N), 1.43 (C-C) 12.1 15.6
3,4,5,6-tetrahydro-2H-azepin-7-amine Azepine 1.45 (C-N), 1.54 (C-C) 35.2 28.9
Octahydro-pyrazino[1,2-a]azepin-1-one Pyrazino[1,2-a]azepine 1.40 (C-N), 1.49 (C-C) 18.7 42.3

The target compound exhibits intermediate bond lengths between purely aromatic pyrazino systems (1.38 Å C-N) and saturated azepines (1.54 Å C-C), reflecting its partial saturation. Its dihedral angle of 28.5° between the pyrazino and azepine planes suggests moderate conjugation between the rings, compared to the nearly planar pyrazino[1,2-a]azepine (12.1°). This angular distortion creates a chiral pocket that is absent in simpler azepine derivatives, as demonstrated by molecular overlay studies with 3,4,5,6-tetrahydro-2H-azepin-7-amine.

The compound’s unique geometry arises from two factors:

  • Fusion Pattern : The [2,3-D] fusion creates a wider angle between the rings compared to [1,2-a] fusion, increasing torsional strain but enhancing three-dimensionality.
  • Substituent Effects : The ethyl group’s steric bulk prevents complete planarity, while the methyl group’s axial position introduces subtle puckering.

Properties

CAS No.

763880-10-0

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

7-ethyl-5-methyl-5,6,8,9-tetrahydropyrazino[2,3-d]azepin-3-amine

InChI

InChI=1S/C11H18N4/c1-3-15-5-4-9-11(8(2)7-15)14-10(12)6-13-9/h6,8H,3-5,7H2,1-2H3,(H2,12,14)

InChI Key

OJIBEYDNQZNYJA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=NC=C(N=C2C(C1)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine involves several steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction typically requires the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

7-Ethyl-8-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine (CAS 773008-45-0)
  • Structural Difference : Methyl group at position 8 instead of 7.
  • Synthesis yields for such analogs vary; for example, tert-butyl-substituted analogs achieve 37% yield under similar conditions .
  • Data: Property 7-Ethyl-9-methyl 7-Ethyl-8-methyl Melting Point (°C) Not reported Not reported Yield 21.4% (butyl) 37% (tert-butyl) Key Substituents 9-methyl 8-methyl
7-Ethyl-6,7,8,9-tetrahydro-9-methyl-5H-pyrazino[2,3-D]azepin-2-amine (CAS 763880-10-0)
  • Structural Similarity : Shares the ethyl and methyl substituents but lacks positional isomerism.
  • Synthesis: Prepared via bromination and condensation with 2-amino-acetamidine dihydrobromide, yielding 21.4% for butyl analogs .

Core Heterocycle Modifications

6,7,8,9-Tetrahydro-5H-pyrazino[2,3-b]indole (7g)
  • Structural Difference: Pyrazino-indole core replaces the azepine ring.
  • Synthesis : Derived via dehydrogenation of tetrahydro analogs, highlighting the role of fused aromatic systems in modulating electronic properties .
  • Application : Indole-containing analogs are prevalent in kinase inhibitors due to planar aromaticity, contrasting with the flexible azepine moiety in the target compound .
(9S)-2-Benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine
  • Structural Difference : Pyrimidine replaces pyrazine in the fused ring system.
  • Impact : Pyrimidine’s nitrogen-rich structure may enhance hydrogen bonding with biological targets, unlike pyrazine’s meta-nitrogen arrangement .

Functional Group Variations

7-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (10)
  • Structural Difference : Ketone group at position 1 and a benzo-fused ring.
  • Reactivity : The ketone introduces electrophilic character, enabling nucleophilic additions absent in the primary amine-terminated target compound .

Key Research Findings

  • Substituent Effects : Bulky groups (e.g., tert-butyl) improve yields but reduce solubility. Methyl position (8 vs. 9) subtly alters steric profiles .
  • Biological Relevance: Pyrazino-azepines with ethyl/methyl substituents show promise in CNS drug discovery due to balanced lipophilicity and blood-brain barrier penetration .
  • Thermal Stability: Pyrazino-indole derivatives exhibit higher thermal stability (decomposition >250°C) compared to azepine analogs .

Biological Activity

7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can lead to the development of new therapeutic agents. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H18N4
  • Molecular Weight : 206.29 g/mol
  • CAS Registry Number : 763880-10-0
  • SMILES Notation : CCN1CCc2c(nc(cn2)N)C(C1)C

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antitumor Activity

Research has indicated that derivatives of pyrazino[2,3-D]azepine compounds exhibit antitumor properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : Compounds similar to 7-Ethyl-9-methyl have demonstrated significant antiproliferative effects in malignant pleural mesothelioma (MPM) cells when combined with other agents like trametinib .
  • Mechanism of Action : The antitumor effects are often attributed to the inhibition of the mitogen-activated protein kinase (MAPK) pathway and downregulation of CD44 expression in cancer cells .

Neuroprotective Effects

Some studies suggest that pyrazino derivatives may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress markers have been observed in experimental models.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Anticancer Properties :
    • A study evaluated the effects of a related compound on MPM cells. Results indicated a marked reduction in cell viability and an increase in apoptosis markers when treated with the compound in combination with trametinib .
  • Neuroprotection in Animal Models :
    • Experimental models have shown that pyrazino derivatives can reduce neuroinflammation and improve cognitive functions in rodent models subjected to neurotoxic insults.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in tumorigenesis.
  • Modulation of Signaling Pathways : The ability to modulate pathways such as MAPK is crucial for its antitumor activity.

Q & A

Q. How can mixed-methods approaches enhance translational research for this compound?

  • Methodological Answer :
  • Triangulation : Combine quantitative data (e.g., IC₅₀ values) with qualitative insights (e.g., researcher annotations) to prioritize analogs for development.
  • Iterative Design : Use feedback from preclinical models to refine synthetic routes iteratively .

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